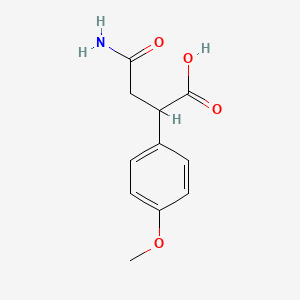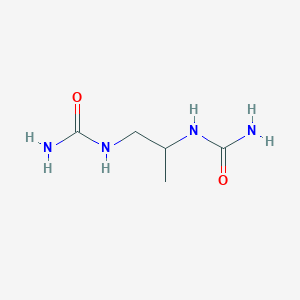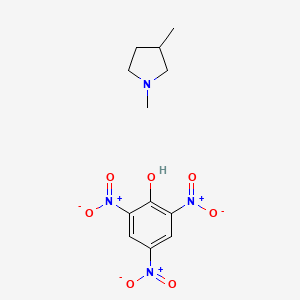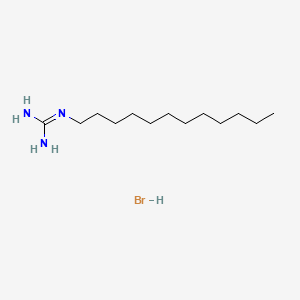![molecular formula C14H23N3O5 B14738961 Acetamide, N,N-bis[2-(diacetylamino)ethyl]- CAS No. 6535-80-4](/img/structure/B14738961.png)
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as N,N,N’,N’-Tetraacetylethylenediamine . This compound is characterized by its molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- typically involves the reaction of ethylenediamine with acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{Ethylenediamine} + \text{Acetic Anhydride} \rightarrow \text{N,N,N’,N’-Tetraacetylethylenediamine} ]
Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Acetamide, N,N-bis[2-(diacetylamino)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is used as a precursor for the synthesis of various organic compounds. It serves as a building block in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways .
Medicine: It is investigated for its role in modulating biological targets and pathways, which could lead to the discovery of new therapeutic agents .
Industry: Industrially, this compound is employed as a bleaching activator in laundry detergents and paper pulp processing. It enhances the efficiency of bleaching agents, making it a valuable component in cleaning and paper manufacturing .
Mecanismo De Acción
The mechanism of action of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with metal ions, which may influence enzymatic activity and protein function. The compound’s acetyl groups can also participate in acetylation reactions, modifying the activity of target molecules .
Comparación Con Compuestos Similares
- N,N-Diethylacetamide
- N-Methylacetamide
- N,N-Dimethylacetamide
Comparison: Compared to these similar compounds, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is unique due to its tetraacetyl structure, which imparts distinct chemical properties and reactivity. Its ability to act as a bleaching activator sets it apart from other acetamide derivatives .
Propiedades
Número CAS |
6535-80-4 |
|---|---|
Fórmula molecular |
C14H23N3O5 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
N,N-bis[2-(diacetylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H23N3O5/c1-10(18)15(6-8-16(11(2)19)12(3)20)7-9-17(13(4)21)14(5)22/h6-9H2,1-5H3 |
Clave InChI |
PAHPOEBEQPDDML-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCN(C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)



![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)



![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)


